molecular formula C9H11NO5 B1619436 2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid CAS No. 492-46-6

2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid

Cat. No. B1619436
CAS RN: 492-46-6
M. Wt: 213.19 g/mol
InChI Key: QXWYKJLNLSIPIN-JAMMHHFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid, also known as L-DOPA, is a naturally occurring amino acid and a precursor to dopamine. L-DOPA is synthesized in the body from the amino acid L-tyrosine and is an important intermediate in the biosynthesis of dopamine, norepinephrine, and epinephrine. L-DOPA has been extensively studied for its potential therapeutic applications in the treatment of Parkinson's disease and other neurological disorders.

Scientific Research Applications

Neurological Applications

L-DOPA, or 2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid, is well-known for its role in the treatment of Parkinson’s disease. It acts as a precursor to dopamine, which is deficient in patients with Parkinson’s. By supplementing L-DOPA, dopamine levels in the brain can be increased, thereby alleviating symptoms of the disease .

Cardiovascular Research

Research has been conducted on L-DOPA’s effects on cardiovascular health, particularly its potential antihypertensive properties. Studies using DFT approaches investigate how L-DOPA and its derivatives interact at a molecular level, which could lead to new treatments for high blood pressure .

Antibacterial Properties

L-DOPA derivatives have been synthesized and studied for their antibacterial properties. Mannich bases of L-DOPA have shown promise in inhibiting bacterial growth, which could lead to new antibacterial agents .

Plant and Animal Tissue Studies

As a natural constituent of plant and animal tissue, L-DOPA is involved in post-translational modification of the amino acid tyrosine. This has implications for understanding metabolic pathways and could lead to advances in biochemistry and pharmacology .

Charge Transfer Studies

The compound’s role in charge transfer processes has been theoretically studied, which is significant for understanding its behavior in biological systems and could impact the development of bioelectronic devices .

Hyperpolarizability Analysis

L-DOPA’s hyperpolarizability—a measure of a molecule’s nonlinear optical response—has been analyzed to understand better its electronic properties. This research could contribute to developing new materials for optoelectronic applications .

Mechanism of Action

Target of Action

The primary target of 2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid, also known as L-DOPA, is the dopaminergic neurons in the brain . It is the immediate precursor of dopamine, a neurotransmitter that plays a crucial role in motor control and reward-driven behavior .

Mode of Action

L-DOPA can cross the blood-brain barrier, unlike dopamine itself . Once inside the brain, it is rapidly taken up by dopaminergic neurons and converted into dopamine . This conversion increases the levels of dopamine in the brain, compensating for the loss of dopaminergic neurons observed in conditions like Parkinson’s disease .

Biochemical Pathways

L-DOPA is derived from the amino acid tyrosine through post-translational modification . It is then converted into dopamine, a key neurotransmitter in the brain . Dopamine is further metabolized into other catecholamine neurotransmitters, such as noradrenaline and adrenaline . These neurotransmitters are involved in various physiological processes, including mood regulation, motor control, and the body’s response to stress .

Pharmacokinetics

The pharmacokinetics of L-DOPA involves its oral administration, absorption into the bloodstream, crossing of the blood-brain barrier, and uptake by dopaminergic neurons . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties allow it to be effectively delivered to the brain, where it can exert its therapeutic effects .

Result of Action

The primary result of L-DOPA’s action is an increase in dopamine levels in the brain . This can alleviate symptoms of dopamine deficiency, such as those seen in Parkinson’s disease . By replenishing dopamine, L-DOPA can improve motor control and reduce tremors and stiffness .

Action Environment

The action of L-DOPA can be influenced by various environmental factors. For instance, the presence of certain substances in the gut can affect the absorption of L-DOPA and thus its bioavailability . Additionally, the effectiveness and stability of L-DOPA can be affected by factors such as the patient’s diet, the timing of medication administration, and the presence of other medications .

properties

IUPAC Name

2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWYKJLNLSIPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80860306
Record name dl-3,4-Dihydroxyphenylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid

CAS RN

492-46-6
Record name dl-3,4-Dihydroxyphenylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 492-46-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid
Reactant of Route 2
2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid
Reactant of Route 3
Reactant of Route 3
2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid
Reactant of Route 4
2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid
Reactant of Route 5
2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid
Reactant of Route 6
2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.